N-(4-cyanophenyl)-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea
Overview
Description
N-(4-cyanophenyl)-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.13822480 g/mol and the complexity rating of the compound is 636. The solubility of this chemical has been described as 21.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Urea Derivatives in Medicinal Chemistry
Urea derivatives, including those with pyrazole groups, have been extensively explored for their pharmacological potentials. For example, urea derivatives have shown promise as inhibitors of xanthine oxidase, a target for the treatment of hyperuricemia and related disorders (Fukunari et al., 2004; Hashimoto et al., 2005). Additionally, urea derivatives have been investigated for their antibacterial activities, indicating their potential in addressing antibiotic resistance (Azab et al., 2013).
Materials Science and Catalysis
In the realm of materials science, urea derivatives have been employed as catalysts in the synthesis of heterocyclic compounds, demonstrating the versatility of these compounds in facilitating diverse chemical reactions (Brahmachari & Banerjee, 2014). This catalytic activity underlines the utility of urea derivatives in green chemistry and the synthesis of pharmacologically active molecules.
Agricultural Chemistry
In agricultural chemistry, urea derivatives have been explored for their cytokinin-like activity, which can enhance plant growth and development. Studies have shown that specific urea derivatives can significantly influence plant cell division and differentiation, highlighting their potential in improving crop yield and quality (Ricci & Bertoletti, 2009).
Environmental Applications
Furthermore, urea derivatives have been assessed for their environmental applications, such as their role in mitigating nitrogen losses in soil, showcasing their potential in sustainable agriculture and environmental protection (Shi et al., 2017).
Properties
IUPAC Name |
1-(4-cyanophenyl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-13-17(18(25)24(23(13)2)16-6-4-3-5-7-16)22-19(26)21-15-10-8-14(12-20)9-11-15/h3-11H,1-2H3,(H2,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXFSGLROPUBQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49668902 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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